Anthelmintic benzimidazole and microtubule depolymerizing agent. Able to inhibit brain microtubule polymerization in vitro and delays microtubule assembly in vivo. Anti-tumour activity seen in vivo.
Albendazole is an orally bioavailable benzimidazole anthelmintic that is active against a variety of helminths, including liver flukes, tapeworms, and roundworms. It eliminates Trichostrongylus in the fourth stomach of cattle and sheep when orally administered at doses ranging from 2.5 to 10 mg/kg as well as other species in the fourth stomach and the small and large intestine. Albendazole (0.05% in the diet) protects mice against lethal infection with A. suum larvae. It also inhibits growth of HT-29 human colorectal cancer cells (IC50 = 0.12 µM), halts the cell cycle at the G2/M phase, and induces apoptosis. In an HT-29 mouse xenograft model, it inhibits peritoneal tumor growth when administered intraperitoneally at a dose of 150 mg/kg but not when administered orally. Albendazole inhibits mammalian tubulin polymerization and inhibits binding of [3H]mebendazole to H. contortus L3 larval tubulin (IC50s = 6.9 and 0.21 µM, respectively). Formulations containing albendazole have been used in the treatment of tapeworm infections and in a variety of nematode infections in livestock and pets.
This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Albendazole (ABZ) is an anthelminthic drug, used in both human and veterinary medication. it is widely used to eliminated the effects of lymphatic filariasis.
Albendazole is a broad-spectrum, synthetic benzimidazole-derivative anthelmintic. Albendazole interferes with the reproduction and survival of helminths by inhibiting the formation of microtubules from tubulin. This leads to an impaired uptake of glucose, a depletion of glycogen stores, and results in the worm's death. Albendazole is used in the treatment of dog and pork tapeworm-causing diseases, including hydatid disease and neurocysticercosis. Albendazole may also be used to treat a variety of other roundworm infections. (NCI05)
Albendazole is an anthelmintic agent used predominantly in treatment of echinococcosis, a parasitic worm that causes cysts in liver and lung. Albendazole therapy is commonly associated with mild and transient serum enzyme elevations and rarely can lead to clinically apparent acute liver injury.
Albendazole, also known as SK and F62979 or albenza, belongs to the class of organic compounds known as 2-benzimidazolylcarbamic acid esters. These are aromatic heteropolycyclic compounds that contain a carbamic acid ester group, which is N-linked to the C2-atom of a benzimidazole moiety. Albendazole is a drug which is used for the treatment of parenchymal neurocysticercosis due to active lesions caused by larval forms of the pork tapeworm, taenia solium and for the treatment of cystic hydatid disease of the liver, lung, and peritoneum, caused by the larval form of the dog tapeworm, echinococcus granulosus. Albendazole exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Albendazole has been detected in multiple biofluids, such as urine and blood. Within the cell, albendazole is primarily located in the cytoplasm and membrane (predicted from logP). Albendazole can be converted into hydroxyalbendazole and albendazole S-oxide. Albendazole is a potentially toxic compound.